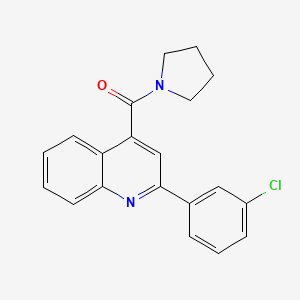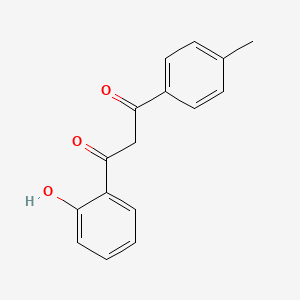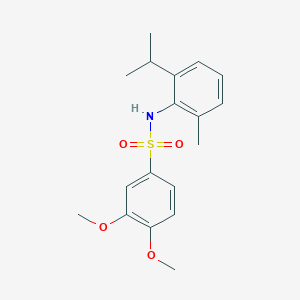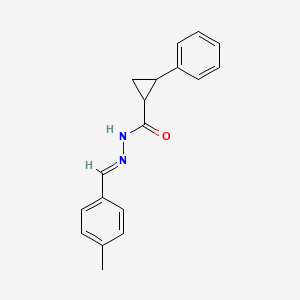
4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide, also known as CMPT, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperazinecarbothioamide derivatives and has shown potential in various biochemical and physiological studies.
作用機序
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide involves the inhibition of carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This compound binds to the zinc ion in the active site of the enzyme, thereby preventing the formation of the enzyme-substrate complex. This inhibition leads to a decrease in the production of bicarbonate ions, which results in an increase in the concentration of carbon dioxide in the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been used to study the role of carbonic anhydrase in the regulation of acid-base balance, respiration, and ion transport. This compound has also been shown to have anticonvulsant and analgesic effects, which have been attributed to its ability to modulate the activity of ion channels in the brain.
実験室実験の利点と制限
One of the main advantages of 4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide is its ability to selectively inhibit the activity of carbonic anhydrase. This specificity has allowed researchers to study the role of this enzyme in various biological processes. However, this compound has some limitations as well. It has been shown to have low solubility in water, which can make it difficult to work with in some experiments. Additionally, this compound has been shown to have some toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for research involving 4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide. One area of interest is the development of new derivatives of this compound that have improved solubility and reduced toxicity. Another area of interest is the study of the role of carbonic anhydrase in cancer, as this enzyme has been shown to be involved in the regulation of tumor growth and metastasis. Additionally, this compound has been shown to have potential as a treatment for epilepsy and neuropathic pain, and further research in these areas may lead to the development of new therapeutics.
合成法
The synthesis of 4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide involves the reaction of 5-chloro-2-methylbenzoyl chloride with N-methylpiperazine in the presence of sodium hydride and carbon disulfide. The resulting product is then treated with ammonium hydroxide to obtain this compound as a white solid. The purity of the compound can be further improved by recrystallization.
科学的研究の応用
4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition has been used to study the role of carbonic anhydrase in various physiological processes, such as respiration and acid-base regulation.
特性
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3S/c1-10-3-4-11(14)9-12(10)16-5-7-17(8-6-16)13(18)15-2/h3-4,9H,5-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLARSUQPDXZQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B5813451.png)
![(3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5813459.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5813492.png)

![1-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine](/img/structure/B5813497.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5813509.png)
![1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5813510.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5813511.png)


![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide](/img/structure/B5813523.png)